The synthesis of MPB-vc-PAB-DM1 involves several key steps:
The molecular structure of MPB-vc-PAB-DM1 can be described as follows:
Data regarding its molecular weight and specific structural characteristics can be obtained through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The chemical reactions involved in the synthesis and functionality of MPB-vc-PAB-DM1 include:
Technical details regarding these reactions often include kinetic studies to determine rates and mechanisms of both conjugation and cleavage.
The mechanism of action for MPB-vc-PAB-DM1 involves several steps:
This targeted approach enhances therapeutic efficacy while reducing off-target effects associated with traditional chemotherapy .
MPB-vc-PAB-DM1 exhibits various physical and chemical properties that are critical for its function:
Analytical techniques such as differential scanning calorimetry (DSC) may also provide insights into thermal stability and conformational changes upon drug conjugation.
MPB-vc-PAB-DM1 has significant applications in scientific research and clinical settings:
Antibody-Drug Conjugates (ADCs) represent a revolutionary class of biopharmaceuticals designed to selectively deliver cytotoxic agents to cancer cells. These molecules comprise three critical components:
Payload-linker conjugates like MPB-vc-PAB-DM1 serve as the functional bridge between the antibody and the cytotoxic warhead. Their design directly impacts:
The linker component must maintain covalent attachment during systemic circulation while efficiently releasing the payload upon internalization into target cells. MPB-vc-PAB-DM1 exemplifies this sophisticated balance through its protease-cleavable design.
Table 1: Core Components of MPB-vc-PAB-DM1
| Component | Chemical Identity | Function |
|---|---|---|
| Antibody attachment | Maleimidocaproyl (MPB) | Thiol-reactive group for cysteine conjugation to antibodies |
| Protease substrate | Valine-Citrulline (vc) dipeptide | Cleavage site for lysosomal proteases (e.g., cathepsin B) |
| Self-immolative spacer | para-Aminobenzylcarbamate (PAB) | Spontaneously degrades after dipeptide cleavage to release active payload |
| Cytotoxic payload | DM1 (mertansine) | Maytansinoid derivative inhibiting microtubule polymerization (IC50 ≈ pM-nM) |
The development of maytansinoid-based ADCs has undergone significant technological refinement:
Phase 1: Unconjugated DM1 (DM1-SMe)
Phase 2: Early Conjugation Approaches
Phase 3: Cysteine-Directed Conjugation with Engineered Linkers
The transition to MPB-vc-PAB-DM1 addressed critical limitations of earlier maytansinoid conjugates by improving plasma stability, payload release kinetics, and batch homogeneity.
Table 2: Evolution of Maytansinoid-Based ADC Technology
| Generation | Conjugate Example | Conjugation Chemistry | Key Advancements | Limitations |
|---|---|---|---|---|
| 1st | DM1-SMe | Non-conjugated | Proof of microtubule inhibition potency | No tumor targeting; systemic toxicity |
| 2nd | Trastuzumab emtansine | Lysine-directed | First FDA-approved maytansinoid ADC (2013) | Heterogeneous DAR (avg 3.5); suboptimal PK |
| 3rd | MPB-vc-PAB-DM1 | Cysteine-directed | Defined DAR; protease-specific release; enhanced stability | Requires partial antibody reduction |
MPB-vc-PAB-DM1 exhibits distinct pharmacological and physicochemical advantages compared to auristatin-based payloads like monomethyl auristatin E (MMAE):
The lower hydrophobicity of DM1-based conjugates like MPB-vc-PAB-DM1 directly translates to:
The unique binding site of DM1 enables synergistic effects when combined with auristatin-based therapies or taxanes, overcoming resistance mechanisms associated with vinca-site binders.
Table 3: Head-to-Head Comparison of DM1 vs. Auristatin Payloads
| Property | MPB-vc-PAB-DM1 | MC-vc-PAB-MMAE | Therapeutic Impact |
|---|---|---|---|
| Hydrophobicity (AlogP) | 3.2 | 4.1 | Reduced aggregation; extended half-life |
| Microtubule binding site | Maytansine site | Vinca site | Non-cross-resistant with vinca alkaloids |
| In vitro potency (IC50) | 0.05–0.2 nM | 1–5 nM | Enhanced cytotoxicity per payload molecule |
| Lysosomal release rate | >90% in 30 min | 60–80% in 60 min | Faster intracellular payload activation |
| Bystander killing capacity | Limited (charged catabolite) | High (uncharged MMAE) | DM1 superior for non-internalizing antigens |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: